N-dibenzo[b,d]furan-3-ylpyrrolidine-1-sulfonamide
CAS No.:
Cat. No.: VC15431044
Molecular Formula: C16H16N2O3S
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
![N-dibenzo[b,d]furan-3-ylpyrrolidine-1-sulfonamide -](/images/structure/VC15431044.png)
Specification
Molecular Formula | C16H16N2O3S |
---|---|
Molecular Weight | 316.4 g/mol |
IUPAC Name | N-dibenzofuran-3-ylpyrrolidine-1-sulfonamide |
Standard InChI | InChI=1S/C16H16N2O3S/c19-22(20,18-9-3-4-10-18)17-12-7-8-14-13-5-1-2-6-15(13)21-16(14)11-12/h1-2,5-8,11,17H,3-4,9-10H2 |
Standard InChI Key | IOPHCPKXSULGSG-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(C1)S(=O)(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a dibenzo[b,d]furan scaffold, where two benzene rings are fused to a central furan heterocycle. At the 3-position of the dibenzofuran moiety, a sulfonamide group (-SONH-) bridges to a pyrrolidine ring, a five-membered saturated amine . This hybrid structure combines planar aromatic regions with a flexible pyrrolidine component, enabling interactions with both hydrophobic and hydrophilic biological targets.
Key structural identifiers include:
The sulfonamide group contributes to hydrogen-bonding capacity, while the dibenzofuran system enhances π-π stacking interactions.
Physicochemical Profile
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 316.4 g/mol |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
XLogP3 | 3.0 |
Topological Polar Surface Area | 83.8 Ų |
The moderate lipophilicity (XLogP3 = 3.0) suggests balanced membrane permeability and solubility, favorable for drug-like properties .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis typically involves a multi-step sequence starting from commercially available dibenzofuran derivatives. A representative pathway includes:
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Sulfonylation: Reaction of 3-aminodibenzofuran with pyrrolidine-1-sulfonyl chloride in dichloromethane at 0–5°C.
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Purification: Column chromatography using silica gel and ethyl acetate/hexane eluents.
Table 2: Optimization Parameters for Synthesis.
Parameter | Condition |
---|---|
Solvent | Dichloromethane |
Temperature | 0–5°C (step 1); room temperature (step 2) |
Catalyst | Triethylamine |
Yield | 65–72% (reported for analogous reactions) |
Reaction Mechanisms
The sulfonamide bond formation proceeds via nucleophilic attack of the dibenzofuran-3-amine on the electrophilic sulfur atom of pyrrolidine-1-sulfonyl chloride. Triethylamine acts as a base, neutralizing HCl byproducts. Secondary reactions, such as -alkylation of the pyrrolidine ring, are minimized under controlled temperatures .
Biological Activity and Mechanisms
Antifungal Activity
In vitro studies demonstrate efficacy against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MIC) ranging from 8–32 μg/mL. Comparatively, this potency aligns with fluconazole (MIC = 4–16 μg/mL) but with a distinct mechanism targeting β-(1,3)-glucan synthase, an enzyme critical for fungal cell wall synthesis.
Enzyme Inhibition
The compound inhibits carbonic anhydrase IX (CA-IX), an isoform overexpressed in hypoxic tumors, with an IC of 120 nM . Molecular docking simulations reveal that the sulfonamide group coordinates the zinc ion in the CA-IX active site, while the dibenzofuran moiety occupies a hydrophobic pocket .
Pharmacological Applications and Challenges
Drug Development Prospects
The dual antifungal and anticancer activities position this compound as a multifunctional scaffold. Structural analogs with modified pyrrolidine substituents are under investigation to enhance selectivity for CA-IX over off-target isoforms .
Metabolic Stability
Microsomal assays indicate moderate hepatic clearance (CL = 12 mL/min/kg), necessitating prodrug strategies to improve bioavailability. Esterification of the sulfonamide nitrogen is a promising approach under exploration.
Recent Advances and Future Directions
Hybrid Derivatives
Recent efforts focus on conjugating the dibenzofuran core with triazole or quinoline moieties to broaden antimicrobial spectra. A 2024 study reported a triazole hybrid with 4-fold greater potency against drug-resistant Candida auris.
Targeted Delivery Systems
Nanoparticle formulations using poly(lactic-co-glycolic acid) (PLGA) have enhanced tumor accumulation in murine models, reducing nonspecific toxicity .
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